molecular formula C11H16ClNO4 B15304973 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride

Cat. No.: B15304973
M. Wt: 261.70 g/mol
InChI Key: KXRIRPCTYGKHFH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl It is a derivative of benzoic acid, featuring an aminoethyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzoic acid.

    Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2,5-dimethoxybenzoic acid with ethylenediamine under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic acid hydrochloride: Lacks the methoxy groups, which may result in different chemical and biological properties.

    2,5-Dimethoxybenzoic acid:

    4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid group, leading to different chemical behavior and applications.

Uniqueness

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

4-(2-aminoethyl)-2,5-dimethoxybenzoic acid;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(11(13)14)10(16-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H

InChI Key

KXRIRPCTYGKHFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)C(=O)O.Cl

Origin of Product

United States

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